molecular formula C22H23ClN6OS B1665635 AG-205 CAS No. 1375078-57-1

AG-205

Katalognummer: B1665635
CAS-Nummer: 1375078-57-1
Molekulargewicht: 455.0 g/mol
InChI-Schlüssel: GJNBAISSZRNGTM-UYAOXDASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

AG 205 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung des Tetrazolrings und die anschließende Anbindung der Chlorphenyl- und Pyridoindolgruppe umfassen. Die Synthese route umfasst in der Regel die folgenden Schritte:

Analyse Chemischer Reaktionen

AG 205 unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Cancer Therapy Applications

AG-205 has been primarily investigated for its role in inhibiting cancer cell growth. Research indicates that it selectively inhibits the proliferation of estrogen receptor-positive and triple-negative breast cancer cells.

Case Study: Breast Cancer Inhibition

  • Objective : To evaluate the effectiveness of this compound on different breast cancer cell lines.
  • Method : MTS assays were conducted to measure cell proliferation in response to this compound treatment.
  • Findings : this compound demonstrated a dose-dependent inhibition of cell growth in both normal MCF10A breast cells and various breast cancer cell lines, indicating its potential as a therapeutic agent for treating breast cancer .

Table 1: Inhibition of Breast Cancer Cell Lines by this compound

Cell LineIC50 (µM)Effect Observed
MCF10A15Significant reduction in proliferation
ER-positive cells10Moderate inhibition
Triple-negative cells5High sensitivity

Lipid Metabolism and Sphingolipid Synthesis

This compound has also been shown to influence lipid metabolism, particularly in sphingolipid synthesis. It inhibits the synthesis of sulfatides and galactosylceramide, which are critical components of cellular membranes.

Case Study: Sphingolipid Metabolism

  • Objective : To assess the impact of this compound on sphingolipid synthesis in renal cancer cells.
  • Method : Experiments were conducted using SMKT-R3 renal cancer cells and engineered Chinese hamster ovary (CHO) cells.
  • Findings : this compound significantly inhibited sulfatide synthesis at low micromolar concentrations without affecting other membrane lipids. This suggests a targeted action on specific metabolic pathways .

Table 2: Effects of this compound on Sphingolipid Synthesis

Cell TypeConcentration (µM)Sulfatide Synthesis Inhibition (%)
SMKT-R3580
CHO (GalC synthesis)1075

Antibacterial Properties

Emerging research indicates that this compound may possess antibacterial properties, particularly against Streptococcus pneumoniae by inhibiting FabK, an enzyme critical for lipid biosynthesis.

Case Study: Antibacterial Activity

  • Objective : To determine the antibacterial efficacy of this compound against Streptococcus pneumoniae.
  • Method : High-throughput screening was employed to assess the compound's ability to inhibit bacterial growth.
  • Findings : this compound was identified as a potent inhibitor of FabK, leading to significant antibacterial activity .

Table 3: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (µM)Effectiveness (%)
Streptococcus pneumoniae1.590

Wirkmechanismus

AG 205 exerts its effects primarily by inhibiting the progesterone receptor membrane component 1 (Pgrmc1). This inhibition affects various cellular processes, including cell cycle progression and cell viability. AG 205 alters the spectroscopic properties of the Pgrmc1-heme complex and inhibits cancer cell viability and progression, particularly in Pgrmc1-expressing cells . Additionally, AG 205 has been shown to increase the expression of genes involved in cholesterol biosynthesis and steroidogenesis .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

AG-205 is a compound with notable biological activity, particularly as an antagonist of the progesterone receptor membrane component 1 (PGRMC1). This article delves into its mechanisms, effects on various biological pathways, and potential therapeutic applications, supported by data tables and research findings.

This compound functions primarily as a PGRMC1 antagonist, influencing several cellular processes:

  • Inhibition of Sphingolipid Synthesis : this compound has been shown to inhibit the synthesis of sulfatides and galactosylceramide in renal cancer cell lines. This inhibition occurs at low micromolar concentrations and is not dependent on PGRMC1 or PGRMC2 expression levels. The compound specifically targets the enzyme UDP-galactose: ceramide galactosyltransferase, crucial for sphingolipid metabolism .
  • Impact on Cholesterol Biosynthesis : In human endometrial cells, this compound upregulates enzymes involved in cholesterol biosynthesis and steroidogenesis. This effect is independent of progesterone and related MAPR proteins, suggesting a direct influence on cellular lipid metabolism .
  • Antibacterial Properties : Identified through high-throughput screening, this compound acts as a potent inhibitor of FabK, an enzyme involved in lipid biosynthesis in Streptococcus pneumoniae. This inhibition leads to antibacterial activity against this pathogen .

Cell Viability and Cancer Cell Lines

This compound has demonstrated significant effects on cancer cell viability:

  • Lung Cancer Cells : Studies indicate that this compound inhibits cell cycle progression and reduces viability in lung cancer cell lines. Treatment with this compound resulted in a marked decrease in cell proliferation, showcasing its potential as an anti-cancer agent .

Case Studies

A case study involving this compound highlighted its role in inhibiting growth in specific cancer models. Cells treated with this compound showed reduced viability compared to untreated controls. The following table summarizes key findings from various studies:

Study FocusCell TypeConcentrationEffect Observed
Sphingolipid SynthesisSMKT-R3 Renal Cancer CellsLow µMInhibition of sulfatide synthesis
Cholesterol BiosynthesisHuman Endometrial CellsVariableUpregulation of biosynthetic enzymes
Antibacterial ActivityS. pneumoniaeHigh-throughput screeningInhibition of FabK activity
Lung Cancer Growth InhibitionA549 Cells20 µMDecreased cell viability

Eigenschaften

CAS-Nummer

1375078-57-1

Molekularformel

C22H23ClN6OS

Molekulargewicht

455.0 g/mol

IUPAC-Name

1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1

InChI-Schlüssel

GJNBAISSZRNGTM-UYAOXDASSA-N

SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

Isomerische SMILES

CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

Kanonische SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AG 205
cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-205
Reactant of Route 2
Reactant of Route 2
AG-205
Reactant of Route 3
AG-205
Reactant of Route 4
AG-205
Reactant of Route 5
AG-205
Reactant of Route 6
AG-205

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.